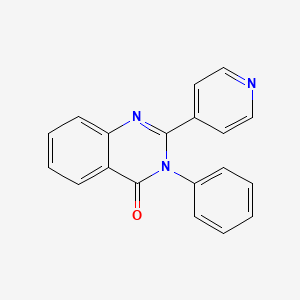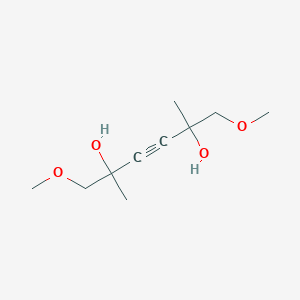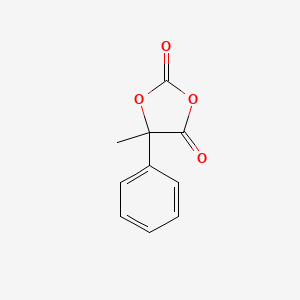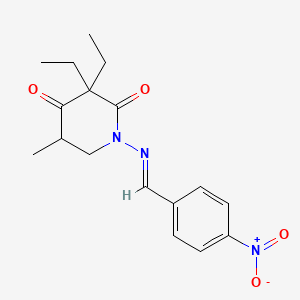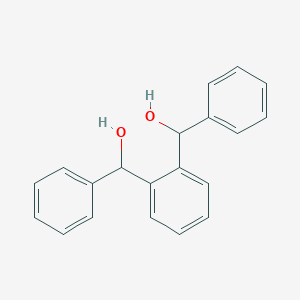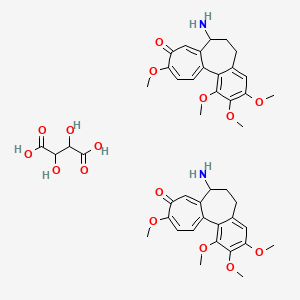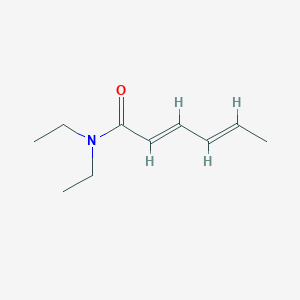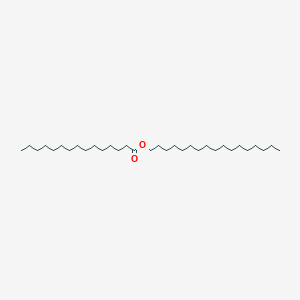
Heptadecyl pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecyl pentadecanoate is an ester compound formed from heptadecanol and pentadecanoic acid. It is a long-chain fatty acid ester, which is often found in various natural sources and has applications in different fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecyl pentadecanoate can be synthesized through the esterification reaction between heptadecanol and pentadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to enhance the reaction rate and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
Heptadecyl pentadecanoate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into heptadecanol and pentadecanoic acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for esters.
Major Products Formed
Hydrolysis: Heptadecanol and pentadecanoic acid.
Transesterification: A new ester and an alcohol.
Reduction: Heptadecanol and pentadecanol.
Scientific Research Applications
Heptadecyl pentadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
Mechanism of Action
The mechanism of action of heptadecyl pentadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes like lipases, which hydrolyze the ester bond to release the constituent alcohol and acid, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic acid: A saturated fatty acid with similar chain length but without the ester linkage.
Heptadecanol: A long-chain alcohol that forms the alcohol component of heptadecyl pentadecanoate.
Stearic acid: Another long-chain saturated fatty acid, but with an 18-carbon chain.
Uniqueness
This compound is unique due to its ester linkage, which imparts different physical and chemical properties compared to its constituent alcohol and acid. The ester bond makes it more hydrophobic and less reactive than the free acid or alcohol, making it suitable for applications where stability and hydrophobicity are desired.
Properties
CAS No. |
36617-34-2 |
|---|---|
Molecular Formula |
C32H64O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
heptadecyl pentadecanoate |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
MRXBUGMIKSZUDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




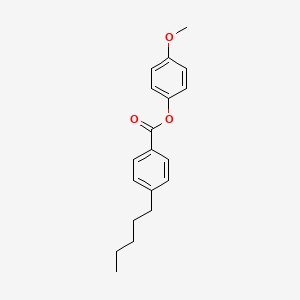
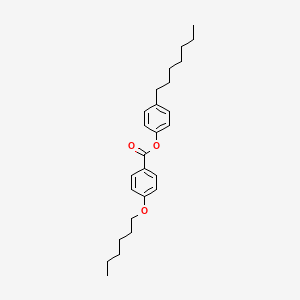
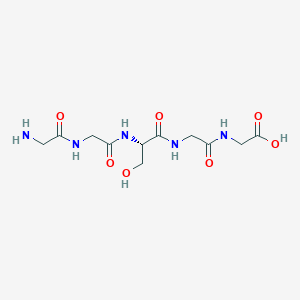
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
